Bienvenue dans la boutique en ligne BenchChem!

Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

This fully substituted pyrazolo[1,5-a]pyrimidine (MW 323.39) features a 5-methyl carboxylate, 7-tert-butyl, and 2-methyl-3-phenyl arrangement. Compared to the commonly stocked 5-methyl analog, it offers ~18-fold higher aqueous solubility (logSw –4.31 vs. –5.56), minimizing precipitation artifacts at 10–30 µM screening concentrations. The 5-carboxylate enables one-step amide library synthesis, while the 7-tert-butyl group provides steric protection against CYP-mediated metabolism. Procure this distinct chemotype to benchmark selectivity against 3-carboxylate series and explore underexploited kinase hinge-binding vectors.

Molecular Formula C19H21N3O2
Molecular Weight 323.396
CAS No. 890624-20-1
Cat. No. B2937546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate
CAS890624-20-1
Molecular FormulaC19H21N3O2
Molecular Weight323.396
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(=O)OC)C(C)(C)C
InChIInChI=1S/C19H21N3O2/c1-12-16(13-9-7-6-8-10-13)17-20-14(18(23)24-5)11-15(19(2,3)4)22(17)21-12/h6-11H,1-5H3
InChIKeyBAAZDQFBWXDVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 11 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 890624-20-1): Procurement-Relevant Structural and Physicochemical Profile


Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 890624-20-1) is a fully substituted pyrazolo[1,5-a]pyrimidine featuring a 5-methyl carboxylate ester, a 7-tert-butyl group, and a 3-phenyl ring with a 2-methyl substituent . The compound has molecular formula C₁₉H₂₁N₃O₂ and molecular weight 323.39 g·mol⁻¹ . It belongs to the pyrazolo[1,5-a]pyrimidine scaffold class, which is recognized as a privileged kinase-inhibitor core with validated potency across multiple kinase targets including KDR (VEGFR2), CDK2, CDK7, PIM-1, FLT3, and B-Raf [1][2]. This specific substitution pattern—combining a 5-methyl carboxylate with a bulky 7-tert-butyl group and a 2-methyl-3-phenyl arrangement—positions the compound as a distinct chemical entity within screening library space, available from multiple commercial suppliers including ChemDiv (Catalog D724-1034) .

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Casually Substituted for Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate (890624-20-1)


Within the pyrazolo[1,5-a]pyrimidine family, even single-point substituent changes produce large-magnitude shifts in physicochemical properties that fundamentally alter assay behavior, cellular penetration, and pharmacokinetic profile. Replacing the 5-methyl carboxylate with a simple methyl group (ChemBridge 7980088) increases logP by 1.25 units and decreases predicted aqueous solubility by approximately 18-fold . Conversely, hydrolyzing the methyl ester to the free carboxylic acid (CAS 887833-48-9) introduces an ionizable proton (pKa ~4), increases TPSA from 40.7 to 67.5 Ų, and reduces logP to 3.70, which can compromise passive membrane permeability . Even shifting the carboxylate from position 5 to position 3 or 7 on the same core scaffold produces distinct kinase selectivity profiles, as demonstrated by B-Raf inhibition data for 3-carboxylate versus 5-carboxylate series [1]. Below we provide the quantitative evidence substantiating these differentiation claims.

Quantitative Differentiation Evidence: Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate (890624-20-1) Versus Closest Analogs


LogP Lipophilicity Reduction of 1.25 Units Versus the 5-Methyl Analog Enables Improved Aqueous Compatibility

The target compound (890624-20-1) exhibits a predicted logP of 3.93, which is 1.25 log units lower than the directly comparable 5-methyl analog 7-tert-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (ChemBridge 7980088; logP 5.18) . A logP above 5 is associated with poor aqueous solubility, high non-specific protein binding, and increased phospholipidosis risk in lead optimization [1]. The 1.25-unit reduction brings the target compound into the optimal drug-like logP range (1–4), while retaining greater lipophilicity than the free carboxylic acid analog (logP 3.70) .

Lipophilicity Drug-likeness Physicochemical profiling

Predicted Aqueous Solubility Improvement of ~18-Fold Over the 5-Methyl Analog

The predicted intrinsic aqueous solubility (logSw) of the target compound is –4.31, compared with –5.56 for the 5-methyl analog (ChemBridge 7980088) . This difference of 1.25 logSw units corresponds to an approximately 18-fold higher predicted aqueous solubility for the methyl ester . Improved solubility directly translates to fewer compound precipitation artifacts in biochemical and cell-based assays, more reliable dose–response curves, and reduced need for high DMSO concentrations that can confound assay readouts [1].

Aqueous solubility Bioavailability Assay compatibility

Intermediate Polar Surface Area (40.7 Ų) Balances Permeability and Solubility Between the Two Closest Analogs

The topological polar surface area (TPSA) of the target compound is 40.7 Ų , which lies between the 5-methyl analog (tPSA 30.2 Ų) and the carboxylic acid analog (TPSA 67.5 Ų) . TPSA values below 60 Ų are generally associated with good intestinal absorption, while values below 140 Ų are predictive of blood–brain barrier penetration [1]. The target compound's TPSA of 40.7 Ų suggests favorable passive permeability, whereas the carboxylic acid (67.5 Ų) approaches the threshold where permeability may become rate-limiting. The 5-methyl analog (30.2 Ų) has excellent predicted permeability but at the cost of poor solubility as shown above.

Polar surface area Membrane permeability Oral bioavailability prediction

Pyrazolo[1,5-a]pyrimidine Scaffold with 5-Carboxylate Substitution Is Validated as a Kinase Inhibitor Core Across Multiple Targets

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated potent kinase inhibition across multiple targets. The 3,6-disubstituted subclass achieved KDR IC₅₀ values as low as 19 nM (compound 3g) [1], while the 3-carboxylate subclass yielded B-Raf inhibitors with IC₅₀ = 1.5 μM and cellular activity against LoVo colorectal cancer cells (IC₅₀ = 3.87 μM) [2]. More recently, pyrazolo[1,5-a]pyrimidine derivatives have shown CDK2 inhibition at IC₅₀ = 0.09 μM and TRKA inhibition at 0.45 μM [3]. The 5-carboxylate substitution pattern represented by the target compound is distinct from the more extensively studied 3-carboxylate and 3,6-disubstituted series, occupying underexplored chemical space within a validated pharmacophore [4].

Kinase inhibition Scaffold validation Structure–activity relationship

7-tert-Butyl Group Provides Steric Differentiation and Metabolic Stability Advantage Over 7-Unsubstituted or 7-Methyl Analogs

The 7-tert-butyl substituent introduces significant steric bulk (Van der Waals volume contribution) that is absent in 7-unsubstituted or 7-methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate analogs. The unsubstituted ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 619306-82-0) exhibits a logP of only 0.91 and TPSA of 56.5 Ų , representing a dramatically different physicochemical profile compared to the target compound (logP 3.93, TPSA 40.7). The tert-butyl group at C7 is documented in the broader pyrazolo[1,5-a]pyrimidine literature to enhance target binding through van der Waals interactions while providing steric shielding against CYP-mediated oxidative metabolism at the adjacent positions of the pyrimidine ring [1][2].

Metabolic stability Steric shielding CYP oxidation resistance

Methyl Ester Serves as a Traceless Handle for Carboxylic Acid Prodrug Strategies and Further Derivatization

The methyl ester at position 5 differentiates the target compound from both the 5-methyl analog (irreversibly distinct) and the 5-carboxylic acid (convertible via hydrolysis). The methyl ester can be hydrolyzed under physiological conditions by esterases to release the corresponding carboxylic acid (CAS 887833-48-9), enabling potential prodrug applications where the more lipophilic ester (logP 3.93) facilitates membrane penetration before enzymatic conversion to the more polar but less permeable acid (logP 3.70, TPSA 67.5 Ų) . Conversely, the methyl ester can be directly used in amidation reactions for library synthesis, providing a reactive handle absent in the 5-methyl analog [1].

Prodrug design Synthetic derivatization Chemical biology tool

Recommended Procurement and Application Scenarios for Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate (890624-20-1)


Kinase Inhibitor High-Throughput Screening (HTS) Library Enrichment with Improved Physicochemical Properties

For HTS campaigns targeting the kinome, this compound offers a distinct advantage over the commonly stocked 5-methyl analog (ChemBridge 7980088). The ~18-fold higher predicted aqueous solubility (logSw –4.31 vs. –5.56) reduces compound precipitation artifacts at typical screening concentrations (10–30 μM in ≤1% DMSO), while the intermediate logP (3.93) maintains sufficient membrane permeability for cell-based follow-up assays . The 5-carboxylate substitution pattern samples underexplored chemical space relative to the 3,6-diaryl KDR inhibitor series that dominates the pyrazolo[1,5-a]pyrimidine patent literature [1]. Procurement for diversity-oriented screening libraries is supported by commercial availability from ChemDiv (11 mg minimum) and other suppliers in >95% purity .

Fragment-to-Lead Optimization Starting Point with a Built-In Synthetic Handle

As a lead-like molecule (MW 323, within Lipinski Rule of 5 compliance), this compound provides a balanced starting point for fragment-growing or scaffold-hopping programs. The 5-methyl carboxylate serves as a direct precursor for amide library synthesis via one-step aminolysis, enabling rapid exploration of 5-position SAR without introducing additional synthetic steps [2]. The 7-tert-butyl group provides inherent steric protection against CYP-mediated metabolism, a feature that the unsubstituted ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate scaffold (logP 0.91) lacks and must introduce synthetically . Teams prioritizing kinase selectivity profiling should note that 5-carboxylate-substituted pyrazolo[1,5-a]pyrimidines have demonstrated PI3Kδ inhibition at sub-nanomolar potency in elaborated derivatives, suggesting this scaffold position may confer selectivity advantages over 3-carboxylate series [3].

Ester Prodrug Candidate for In Vivo Proof-of-Concept Studies

The methyl ester moiety enables evaluation of an ester prodrug strategy in which the lipophilic ester (logP 3.93, TPSA 40.7 Ų) facilitates gastrointestinal absorption or cellular uptake, followed by intracellular esterase-mediated hydrolysis to the 5-carboxylic acid (logP 3.70, TPSA 67.5 Ų) . This property is directly verifiable by procuring both the methyl ester (890624-20-1) and the corresponding acid (887833-48-9) to conduct comparative permeability (PAMPA or Caco-2) and metabolic stability assays. The 1.25-logP differential between the ester and acid provides a wider dynamic range for assessing the prodrug-to-drug conversion window compared to ethyl ester analogs [4].

Kinase Selectivity Panel Screening with a Structurally Distinct Carboxylate-Regioisomer

For kinase profiling studies aimed at identifying novel chemotypes with differentiated selectivity fingerprints, this 5-carboxylate regioisomer offers a structural departure from the more extensively characterized 3-carboxylate pyrazolo[1,5-a]pyrimidines (B-Raf IC₅₀ = 1.5 μM) and 3,6-disubstituted series (KDR IC₅₀ = 19 nM) [1][5]. The repositioning of the carboxylate from C3 to C5 alters the hydrogen-bonding vector relative to the kinase hinge region, which can redirect selectivity toward different kinase family members. Researchers should benchmark this compound against ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate (unsubstituted baseline) to quantify the contribution of the 7-tert-butyl and 2-methyl-3-phenyl substituents to kinase binding and selectivity .

Quote Request

Request a Quote for Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.